molecular formula C9H7FO B8582182 4-Fluoro-2-vinylbenzaldehyde

4-Fluoro-2-vinylbenzaldehyde

Cat. No. B8582182
M. Wt: 150.15 g/mol
InChI Key: JYYYJXSBKDNRTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-2-vinylbenzaldehyde is a useful research compound. Its molecular formula is C9H7FO and its molecular weight is 150.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Fluoro-2-vinylbenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-2-vinylbenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Fluoro-2-vinylbenzaldehyde

Molecular Formula

C9H7FO

Molecular Weight

150.15 g/mol

IUPAC Name

2-ethenyl-4-fluorobenzaldehyde

InChI

InChI=1S/C9H7FO/c1-2-7-5-9(10)4-3-8(7)6-11/h2-6H,1H2

InChI Key

JYYYJXSBKDNRTQ-UHFFFAOYSA-N

Canonical SMILES

C=CC1=C(C=CC(=C1)F)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 1-bromo-4-fluoro-2-vinylbenzene (0.32 g, 1.592 mmol) in tetrahydrofuran (5 mL) at −78° C. was added BuLi (0.764 mL, 1.910 mmol) dropwise. It was then stirred at this temperature for 1 h, then N,N-dimethylformamide (0.185 mL, 2.388 mmol) was added. The reaction mixture was stirred at −78° C. for 30 min, then warmed to rt and stirred at rt for 3 h. It was then quenched with NH4Cl, extracted with ether. The organic layer was dried over MgSO4, filtered and concentrated to obtain 4-fluoro-2-vinylbenzaldehyde (0.2 g) as an oil, which was used in the next step without purification. A mixture of 4-fluoro-2-vinylbenzaldehyde (200 mg, 1.332 mmol) and NaBH4 (50.4 mg, 1.332 mmol) in MeOH (2 mL) was stirred at rt for 1 h. It was then diluted with water, extracted with EtOAc. The organic layer was dried over MgSO4, filtered and concentrated. The residue was purified by biotage, eluting with 20% EtOac/hexane to obtain (4-fluoro-2-vinylphenyl)methanol (150 mg, 0.986 mmol, 74.0% yield) as an oil. 1H NMR (400 MHz, CDCl3) δ 7.35 (dd, J=8.3, 5.9 Hz, 1H), 7.25 (dd, J=10.0, 2.7 Hz, 1H), 7.09-7.02 (m, 1H), 7.02-6.95 (m, 1H), 5.73 (d, J=17.4 Hz, 1H), 5.44 (d, J=11.0 Hz, 1H), 4.75 (d, J=4.9 Hz, 2H).
Quantity
0.32 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.764 mL
Type
reactant
Reaction Step Two
Quantity
0.185 mL
Type
reactant
Reaction Step Three

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